molecular formula C14H13ClN4O2S B14472717 4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide CAS No. 72549-07-6

4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide

Cat. No.: B14472717
CAS No.: 72549-07-6
M. Wt: 336.8 g/mol
InChI Key: UEPREGTWIGGAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines an indole ring with a thiazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the indole-2-carboxylic acid, which undergoes chlorination to introduce the chloro group. The next step involves the formation of the thiazolidinyl ring through a cyclization reaction with an appropriate thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(2-(ethylimino)-4-oxo-3-thiazolidinyl)-1H-indole-2-carboxamide is unique due to its combination of an indole ring with a thiazolidinyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

72549-07-6

Molecular Formula

C14H13ClN4O2S

Molecular Weight

336.8 g/mol

IUPAC Name

4-chloro-N-(2-ethylimino-4-oxo-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C14H13ClN4O2S/c1-2-16-14-19(12(20)7-22-14)18-13(21)11-6-8-9(15)4-3-5-10(8)17-11/h3-6,17H,2,7H2,1H3,(H,18,21)

InChI Key

UEPREGTWIGGAKW-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)CS1)NC(=O)C2=CC3=C(N2)C=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.